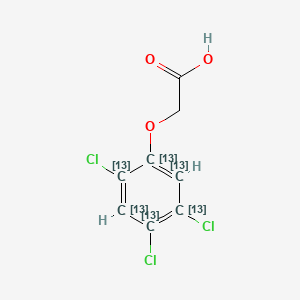

2,4,5-トリクロロフェノキシ酢酸-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

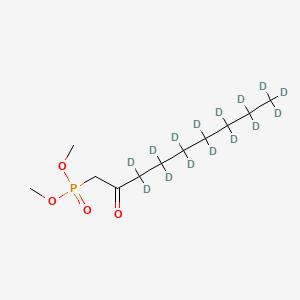

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a labeled version of 2,4,5-Trichlorophenoxyacetic Acid, a synthetic auxin and herbicide. This compound is used extensively in scientific research, particularly in studies involving plant cell cultures and environmental analysis. The labeled version, 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid, contains six carbon-13 isotopes, which makes it useful in tracing and analytical studies .

科学的研究の応用

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

作用機序

Target of Action

2,4,5-Trichlorophenoxyacetic Acid-13C6, also known as 2,4,5-T, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .

Mode of Action

As a synthetic auxin, 2,4,5-T mimics the action of natural auxins. It binds to auxin receptors and triggers a series of responses, including cell elongation, root initiation, and secondary growth . It also promotes processes such as somatic embryogenesis and selective gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,5-T is the auxin signaling pathway. This pathway regulates various aspects of plant growth and development. When 2,4,5-T binds to its receptor, it activates the transcription of auxin-responsive genes, leading to changes in plant physiology .

Result of Action

The result of 2,4,5-T action is the modulation of plant growth and development. It can promote cell elongation, root initiation, and secondary growth . When used as a herbicide, it can cause uncontrolled and disorganized growth, leading to the death of broad-leafed plants .

Action Environment

The action of 2,4,5-T can be influenced by various environmental factors. For instance, its efficacy as a herbicide can be affected by temperature, rainfall, and soil type. Moreover, its stability and persistence in the environment can be influenced by factors such as sunlight and microbial activity .

生化学分析

Biochemical Properties

2,4,5-Trichlorophenoxyacetic Acid-13C6 is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

2,4,5-Trichlorophenoxyacetic Acid-13C6 has been found to have significant effects on cells. It is known to be toxic with a NOAEL of 3 mg/kg/day and a LOAEL of 10 mg/kg/day . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of 2,4,5-Trichlorophenoxyacetic Acid-13C6 involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not decompose under normal conditions .

Dosage Effects in Animal Models

In animal models, the effects of 2,4,5-Trichlorophenoxyacetic Acid-13C6 vary with dosage. The median lethal dose (LD50) varies among species, with values of 381 mg/kg for guinea pigs, 300 mg/kg for rats, 425 mg/kg for hamsters, and 242 mg/kg for mice .

Metabolic Pathways

It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Transport and Distribution

It is known to be a weak acid and reacts with organic and inorganic bases to form water-soluble salts .

準備方法

Synthetic Routes and Reaction Conditions

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is synthesized by reacting 2,4,5-trichlorophenol with monochloroacetic acid, resulting in the elimination of a hydrogen chloride molecule . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic labeling is consistent and the final product meets the required specifications for research applications.

化学反応の分析

Types of Reactions

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different chlorinated phenolic compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reductive dechlorination often involves microbial consortia or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated phenols, phenol, and substituted phenoxyacetic acids .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic Acid: Another synthetic auxin with similar herbicidal properties but fewer chlorine atoms.

2,4,6-Trichlorophenoxyacetic Acid: Similar structure but with a different chlorine substitution pattern.

2,4,5-Trichlorophenoxypropionic Acid: Similar herbicidal activity but with a propionic acid group instead of acetic acid.

Uniqueness

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and analytical research. The presence of carbon-13 isotopes allows for precise tracking of the compound’s fate in biological and environmental systems .

特性

IUPAC Name |

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-ZRDHQLPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)